4-Bromo-3-(trifluoromethyl)benzylamine

Lipophilicity Physicochemical Properties ADME

4-Bromo-3-(trifluoromethyl)benzylamine (CAS 1159512-70-5) is a halogenated aromatic amine with the molecular formula C8H7BrF3N and a molecular weight of 254.05 g/mol. The compound is characterized by a benzylamine core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position, rendering it a versatile building block for pharmaceutical and agrochemical synthesis.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
CAS No. 1159512-70-5
Cat. No. B1372135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethyl)benzylamine
CAS1159512-70-5
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)C(F)(F)F)Br
InChIInChI=1S/C8H7BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2
InChIKeyVIPRXFOAJILTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(trifluoromethyl)benzylamine (CAS 1159512-70-5): A Dual-Functionalized Benzylamine Building Block for Advanced Synthesis


4-Bromo-3-(trifluoromethyl)benzylamine (CAS 1159512-70-5) is a halogenated aromatic amine with the molecular formula C8H7BrF3N and a molecular weight of 254.05 g/mol . The compound is characterized by a benzylamine core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position, rendering it a versatile building block for pharmaceutical and agrochemical synthesis . It is commercially available as a free base (typically 95-98% purity) or as a hydrochloride salt (CAS 1214331-03-9) . The presence of both electron-withdrawing (CF3) and leaving group (Br) functionalities enables orthogonal reactivity, making it a strategic intermediate for cross-coupling reactions and the construction of complex molecular architectures [1].

Why Generic Substitution of 4-Bromo-3-(trifluoromethyl)benzylamine (CAS 1159512-70-5) Fails: The Critical Role of Orthogonal Functionality


Generic substitution of 4-Bromo-3-(trifluoromethyl)benzylamine with simpler benzylamine analogs (e.g., 3-(trifluoromethyl)benzylamine [CAS 2740-83-2] or 4-bromobenzylamine [CAS 3959-07-7]) or regioisomers (e.g., 2-bromo-3-(trifluoromethyl)benzylamine [CAS 1214339-18-0]) is invalid due to the unique synergistic effects of the 4-bromo and 3-trifluoromethyl substituents on physicochemical properties, synthetic utility, and biological target engagement [1]. The combination of a strong electron-withdrawing group (CF3) at the 3-position and a halide leaving group (Br) at the 4-position creates an electronic environment that is distinct from either functional group alone, altering logP, pKa, and reactivity in cross-coupling reactions [2]. This orthogonal functionalization is essential for applications requiring both lipophilicity and synthetic handle, as demonstrated in the evidence below.

Quantitative Differentiation Evidence for 4-Bromo-3-(trifluoromethyl)benzylamine (CAS 1159512-70-5): Direct Comparisons Against Key Analogs


Enhanced Lipophilicity (LogP) of 4-Bromo-3-(trifluoromethyl)benzylamine Compared to Non-Brominated and Non-Fluorinated Analogs

4-Bromo-3-(trifluoromethyl)benzylamine exhibits a calculated logP of approximately 2.86, which is higher than that of 4-bromobenzylamine (logP ~2.61) and comparable to 3-(trifluoromethyl)benzylamine (logP 2.86) [1]. The presence of both bromine and trifluoromethyl groups contributes to increased lipophilicity, which is crucial for membrane permeability and blood-brain barrier penetration in drug discovery. This physicochemical profile is distinct from non-brominated or non-fluorinated analogs, which show significantly lower logP values (e.g., benzylamine logP ~1.09).

Lipophilicity Physicochemical Properties ADME Medicinal Chemistry

Synthetic Utility: Orthogonal Reactivity via Bromine Substituent Enables Cross-Coupling Not Possible with Non-Halogenated Analogs

The 4-bromo substituent in 4-Bromo-3-(trifluoromethyl)benzylamine serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine groups [1]. In contrast, non-halogenated analogs like 3-(trifluoromethyl)benzylamine (CAS 2740-83-2) lack this functionality, limiting their utility to simple amide or reductive amination reactions. The bromine atom can be selectively reacted while preserving the trifluoromethyl group, offering orthogonal reactivity not available in non-brominated derivatives.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic Chemistry

Improved Solubility and Handling of Hydrochloride Salt Form (CAS 1214331-03-9) for Aqueous Reactions

The hydrochloride salt of 4-Bromo-3-(trifluoromethyl)benzylamine (CAS 1214331-03-9) offers significantly improved water solubility compared to the free base (CAS 1159512-70-5), facilitating reactions in aqueous or polar media [1]. This salt form is stable, crystalline, and easier to handle and weigh accurately than the liquid free base . In contrast, the free base form of 3-(trifluoromethyl)benzylamine (CAS 2740-83-2) is a liquid at room temperature, which can pose handling challenges and may require special storage conditions .

Solubility Salt Form Formulation Medicinal Chemistry

Regioisomeric Differentiation: 4-Bromo-3-(trifluoromethyl) vs. 3-Bromo-4-(trifluoromethyl)benzylamine in Biological Target Engagement

The regioisomeric positioning of the bromine and trifluoromethyl groups significantly impacts biological activity. Compounds containing the 4-bromo-3-(trifluoromethyl)phenyl moiety have demonstrated potent inhibition of various targets, including kinases and androgen receptors, with reported IC50 values as low as 146 nM [1] and Ki values of 0.0049 µM [2]. In contrast, the 3-bromo-4-(trifluoromethyl) isomer (CAS 581813-19-6) may exhibit different binding modes and activity profiles due to altered electronic distribution and steric interactions. For instance, a comparative study on related benzylamine derivatives showed that the position of substituents drastically alters MAO-B inhibition potency, with IC50 values ranging from 2.18 µM to >100 µM depending on substitution pattern [3].

Regioisomerism Structure-Activity Relationship SAR Medicinal Chemistry

Optimal Research and Industrial Applications for 4-Bromo-3-(trifluoromethyl)benzylamine (CAS 1159512-70-5)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and CNS Drug Candidates

The compound's enhanced lipophilicity (logP ≈ 2.86) and orthogonal reactivity make it an ideal building block for synthesizing kinase inhibitors and CNS-penetrant drug candidates. The bromine atom enables late-stage diversification via Suzuki-Miyaura coupling, while the trifluoromethyl group improves metabolic stability and membrane permeability [1]. Researchers can use this scaffold to explore SAR around the benzylamine core, as demonstrated by the potent androgen receptor inhibitor (IC50 = 146 nM) derived from the same phenyl moiety [2].

Agrochemical Discovery: Development of Herbicides and Fungicides

The trifluoromethyl group is a privileged motif in agrochemicals, imparting enhanced lipophilicity and metabolic stability. 4-Bromo-3-(trifluoromethyl)benzylamine serves as a key intermediate for constructing novel herbicides and fungicides, where the bromine atom can be replaced with diverse heterocycles or substituted aryl groups via cross-coupling . The dual functionality allows for efficient library synthesis and lead optimization.

Material Science: Synthesis of Functional Polymers and Organic Frameworks

The reactive amine group can be incorporated into polymer backbones or used as an anchoring point for surface functionalization. The trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance, while the bromine atom provides a site for further modification or cross-linking . This compound can be used to synthesize novel monomers for advanced materials with tailored electronic and surface properties.

Chemical Biology: Development of Activity-Based Probes and Bioconjugates

The orthogonal reactivity of the amine and bromine groups allows for sequential bioconjugation. The amine can be used to attach a reporter tag (e.g., fluorophore, biotin) or a targeting moiety, while the bromine can be utilized for late-stage functionalization or as a radioactive labeling site (e.g., via halogen exchange). This makes 4-Bromo-3-(trifluoromethyl)benzylamine a valuable scaffold for developing chemical probes to study enzyme function and protein interactions [3].

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